5-Iodoisophthalaldehyde 5-Iodoisophthalaldehyde
Brand Name: Vulcanchem
CAS No.: 859238-51-0
VCID: VC2950884
InChI: InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
SMILES: C1=C(C=C(C=C1C=O)I)C=O
Molecular Formula: C8H5IO2
Molecular Weight: 260.03 g/mol

5-Iodoisophthalaldehyde

CAS No.: 859238-51-0

Cat. No.: VC2950884

Molecular Formula: C8H5IO2

Molecular Weight: 260.03 g/mol

* For research use only. Not for human or veterinary use.

5-Iodoisophthalaldehyde - 859238-51-0

Specification

CAS No. 859238-51-0
Molecular Formula C8H5IO2
Molecular Weight 260.03 g/mol
IUPAC Name 5-iodobenzene-1,3-dicarbaldehyde
Standard InChI InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Standard InChI Key VHOBEKICGDSVDQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C=O)I)C=O
Canonical SMILES C1=C(C=C(C=C1C=O)I)C=O

Introduction

Chemical Structure and Properties

Basic Information

5-Iodoisophthalaldehyde is an aromatic compound with the molecular formula C8H5IO2, characterized by an iodine atom substitution at the 5-position of the isophthalaldehyde framework. This compound is identified by the following parameters:

ParameterValue
IUPAC Name5-iodobenzene-1,3-dicarbaldehyde
CAS Number859238-51-0
Molecular FormulaC8H5IO2
Molecular Weight260.03 g/mol
InChIInChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
InChI KeyVHOBEKICGDSVDQ-UHFFFAOYSA-N
Canonical SMILESC1=C(C=C(C=C1C=O)I)C=O

The compound features a benzene ring with an iodine atom at the 5-position and two aldehyde groups (-CHO) at positions 1 and 3 .

Physical and Chemical Properties

5-Iodoisophthalaldehyde appears as a yellow crystalline powder. It exhibits specific solubility characteristics, being slightly soluble in organic solvents such as ethanol, methanol, and chloroform. The presence of the iodine atom significantly influences its chemical reactivity, particularly in substitution reactions, while the two aldehyde groups contribute to its versatility in various chemical transformations.

Synthesis Methods

Laboratory Synthesis

The synthesis of 5-Iodoisophthalaldehyde typically involves the iodination of isophthalaldehyde. One common approach utilizes the reaction of isophthalaldehyde with iodine and appropriate oxidizing agents such as sodium iodide (NaI) or iodine monochloride (ICl), typically conducted in the presence of an acid catalyst. The reaction conditions require careful control to ensure proper iodination at the desired position while preserving the aldehyde functional groups.

An alternative synthetic route was demonstrated in research where a boronic acid compound (identified as compound 6) was coupled with 5-iodoisophthalaldehyde using the Suzuki method to produce dialdehyde 9, which was subsequently subjected to double Wittig vinylation to yield compound 10 . This demonstrates the compound's utility as a building block in more complex organic syntheses.

Industrial Production

Industrial production of 5-Iodoisophthalaldehyde follows synthetic pathways similar to laboratory methods but scaled up appropriately. The industrial process involves precise control of reaction parameters, including:

  • Temperature and pressure regulation

  • Careful monitoring of reactant concentrations

  • Optimization of reaction conditions for maximum yield

  • Advanced purification techniques such as recrystallization and chromatography

These controlled conditions enhance production efficiency while maintaining product purity at industrial scales.

Chemical Reactions

Types of Reactions

5-Iodoisophthalaldehyde participates in various chemical reactions, demonstrating versatility as a synthetic intermediate. The major types of reactions include:

Substitution Reactions: The iodine atom can undergo nucleophilic substitution with various functional groups, making it a valuable precursor for further derivatization. Common nucleophiles include azides, thiourea, and other nucleophilic reagents that can replace the iodine atom under appropriate conditions.

Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This transformation leads to derivatives like 5-iodoisophthalic acid (C8H5IO4, CAS: 51839-16-8) .

Reduction Reactions: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), producing the corresponding dialcohol derivative.

Coupling Reactions: The compound can participate in various coupling reactions, particularly at the iodine position. For example, it has been used in Suzuki coupling reactions as demonstrated in research where it was coupled with a boronic acid derivative .

Reaction Mechanisms

The reaction mechanisms of 5-Iodoisophthalaldehyde are influenced by both the iodine substituent and the aldehyde groups. The iodine atom increases reactivity in substitution reactions through the formation of carbon-iodine bonds that are more polarized and reactive compared to carbon-hydrogen bonds.

The aldehyde groups can form covalent bonds with nucleophiles such as amines and thiols to create Schiff bases or thioethers, respectively. These reactions are driven by the electrophilic nature of the carbonyl carbon atoms in the aldehyde groups, which attract electron-rich nucleophiles.

Applications in Research

Chemical Applications

5-Iodoisophthalaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules and polymers. In synthetic organic chemistry, it functions as:

  • A building block for constructing more complex molecular architectures

  • A precursor for functional materials with specific electronic or optical properties

  • A substrate for developing new synthetic methodologies

One specific example from research literature shows its use in a synthetic pathway where it was coupled with compound 6 via the Suzuki method to yield dialdehyde 9, which was subsequently transformed through double Wittig vinylation to produce compound 10 . This demonstrates its utility in constructing extended conjugated systems with potential applications in materials science.

Biological Applications

In biological research, 5-Iodoisophthalaldehyde has been explored for:

  • Development of fluorescent probes for detecting proteins, metal ions, and other biomolecules

  • Potential use in drug development pathways, particularly for compounds requiring iodine-containing precursors

  • Creation of diagnostic tools that leverage its reactivity and structural features

Biological Activity

Antimicrobial Properties

5-Iodoisophthalaldehyde and its derivatives have demonstrated antimicrobial activity against various pathogens . Related compounds in the family, such as 4-hydroxy-5-iodo-isophthalaldehyde acid, have been specifically tested for antimicrobial and antifungal activity .

The antimicrobial effects may result from:

  • Disruption of microbial cell membranes

  • Interference with critical metabolic pathways

  • Inhibition of specific enzymes essential for microbial survival

The search results indicate that 4-hydroxy-5-iodo-isophthalaldehyde acid, a related compound, was synthesized and characterized, with its antimicrobial and antifungal activity tested and the LD50 of the most active compound determined , suggesting similar potential for 5-Iodoisophthalaldehyde itself.

Related Compounds

Structural Analogs

Several structural analogs of 5-Iodoisophthalaldehyde have been identified and studied:

CompoundFormulaCAS NumberNotable Difference
IsophthalaldehydeC8H6O2626-19-7Parent compound without iodine substitution
PhthalaldehydeC8H6O2643-79-8Isomer with aldehyde groups at 1,2-positions
TerephthalaldehydeC8H6O2623-27-8Isomer with aldehyde groups at 1,4-positions
2-Fluoro-5-iodoisophthalaldehydeC8H4FIO2892149-31-4Contains both fluoro and iodo substituents

These analogs differ primarily in the positioning of the aldehyde groups or the nature of the halogen substituent . The differences in structure result in varied chemical reactivity and potential applications.

Derivatives

Important derivatives of 5-Iodoisophthalaldehyde include:

DerivativeFormulaCAS NumberDescription
5-Iodoisophthalic acidC8H5IO451839-16-8Oxidation product of both aldehyde groups
Dimethyl 5-iodoisophthalateC10H9IO451839-15-7Diester derivative of 5-iodoisophthalic acid
4-Hydroxy-5-iodo-isophthalaldehyde acidC8H5IO433257-38-4Contains both hydroxy and iodo substituents

These derivatives are synthesized through various transformations of the parent compound, typically involving the aldehyde groups or modifications at other positions of the aromatic ring . The diverse range of derivatives expands the potential applications of this chemical family in various research fields.

Retrosynthetic Analysis

The synthesis of 5-Iodoisophthalaldehyde can be analyzed from a retrosynthetic perspective, which is valuable for designing efficient synthetic routes. Modern synthesis planning tools employ models such as Template_relevance Pistachio, Template_relevance Bkms_metabolic, and Template_relevance Reaxys to predict feasible synthetic routes.

Key considerations in retrosynthetic analysis include:

  • One-step synthesis approaches for direct routes

  • Accurate predictions based on extensive chemical reaction databases

  • Strategic disconnections that identify appropriate precursors

The most common retrosynthetic disconnection involves considering isophthalaldehyde as the immediate precursor, with the synthetic challenge being the selective iodination at the 5-position.

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